o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate
Description
Nomenclature and Structural Classification of o-Ethyl o-Methyl o-[3-Methyl-4-(Methylsulfanyl)Phenyl] Phosphorothioate
The systematic naming of This compound follows IUPAC guidelines for organophosphorothioates. Breaking down the name:
- Phosphorothioate core : The central phosphorus atom is bonded to three oxygen atoms and one sulfur atom, forming a thiophosphate group (P=S).
- Substituents :
- Two alkoxy groups: ethyl (C₂H₅O-) and methyl (CH₃O-).
- One aryl group: 3-methyl-4-(methylsulfanyl)phenyl , which features:
- A methyl group (-CH₃) at the 3-position .
- A methylsulfanyl group (-S-CH₃) at the 4-position .
The structural formula can be represented as:
$$ (C2H5O)(CH3O)P(S)O-C6H3(CH3)(SCH_3) $$
Table 1: Structural Components of the Compound
This compound belongs to the triester subclass of organophosphorothioates, where all three oxygen atoms in the phosphate group are replaced by organic groups. The presence of sulfur enhances stability against hydrolysis compared to traditional phosphates, a key feature in agrochemical design.
Historical Evolution of Aryl Phosphorothioates in Agrochemical Development
The development of aryl phosphorothioates emerged from efforts to mitigate the high mammalian toxicity of early organophosphate insecticides while retaining pesticidal efficacy. Key milestones include:
- 1950s–1960s : Introduction of malathion and parathion , which demonstrated that sulfur substitution (P=S) reduced acute toxicity in mammals compared to P=O analogues.
- 1970s–1980s : Structural optimization led to chlorpyrifos and fenthion , which combined aryl groups with phosphorothioate backbones for improved soil persistence and insect selectivity.
- 1990s–Present : Development of methylsulfanyl -substituted aryl phosphorothioates, such as the compound under discussion, to enhance systemic absorption in plants and target-specific bioactivity.
Table 2: Key Aryl Phosphorothioates in Agrochemical History
| Compound | Structural Features | Introduction Year | Primary Use |
|---|---|---|---|
| Parathion | Diethyl 4-nitrophenyl phosphorothioate | 1947 | Broad-spectrum insecticide |
| Malathion | Diethyl (dimethoxyphosphinothioyl) succinate | 1950 | Low-toxicity insecticide |
| Chlorpyrifos | O,O-Diethyl O-3,5,6-trichloropyridin-2-yl phosphorothioate | 1965 | Soil and crop pest control |
| This compound | o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] | 1990s | Targeted insecticide |
The incorporation of methylsulfanyl groups in the aryl ring, as seen in this compound, represents a strategic advancement. This modification improves lipophilicity, facilitating translocation within plant tissues, while the sulfur atom participates in oxidative metabolic pathways in insects, enhancing bioactivation.
Properties
CAS No. |
42879-57-2 |
|---|---|
Molecular Formula |
C11H17O3PS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethoxy-methoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-5-13-15(16,12-3)14-10-6-7-11(17-4)9(2)8-10/h6-8H,5H2,1-4H3 |
InChI Key |
LBSJDKVSJIOISM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC)OC1=CC(=C(C=C1)SC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The preparation of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate involves multi-step organic synthesis, typically starting from the corresponding phenol derivative and phosphorus thiochloride reagents.
General Synthetic Route
The synthetic approach is based on the reaction of phosphorus thiochloride derivatives with phenolic substrates, followed by esterification steps. The key steps are:
Step 1: Preparation of the Phenol Precursor
The phenol precursor, 3-methyl-4-(methylsulfanyl)phenol, is synthesized by methylation of 3-methyl-4-(methylthio)phenol or related intermediates. This methylation can be achieved by reacting 4-methoxy-2-methylthiophenol with methyl iodide in the presence of a base such as potassium carbonate or potassium hydroxide under reflux conditions in an organic solvent like ethanol or acetone.
Step 2: Formation of the Phosphorothioate Intermediate
The phosphorus reagent, typically phosphorus oxychloride (POCl₃) or phosphorus thiochloride (PSCl₃), is reacted with the phenol to form a phosphorodichloridate or phosphorodichloridothioate intermediate. This reaction is carried out at controlled temperatures (0 to 60 °C) to avoid side reactions.
Step 3: Esterification with Alkyl Alcoholates
The intermediate phosphorodichloridate is then reacted with alkali metal alkoxides (e.g., sodium ethoxide, sodium methoxide) or alcohols in the presence of a base to form the desired mixed esters. The reaction conditions typically involve stirring at temperatures ranging from 0 to 65 °C for 1-2 hours to ensure complete conversion.
Step 4: Purification
The crude product is purified by filtration, washing with water, and removal of solvents under reduced pressure. The residue is often recrystallized from petroleum ether or other suitable solvents to obtain a white crystalline solid with defined melting points.
Specific Example from Literature
A related compound, o-ethyl o-methyl o-(3-methyl-6-nitrophenyl) phosphorothioate , was prepared by reacting the corresponding phosphorothioate with potassium N,N-dimethyldithiocarbamate in methanol. This indicates that the substitution on the phenyl ring can be varied by starting from appropriately substituted phenols.
Reaction Conditions and Optimization
Analytical Characterization and Confirmation of Structure
- Elemental Analysis : Confirms carbon, hydrogen, sulfur, and phosphorus content consistent with the expected formula.
- NMR Spectroscopy : ^1H NMR shows signals for methyl (CH₃) groups on the phenyl ring and methylsulfanyl substituent; ^31P NMR confirms phosphorothioate environment.
- Mass Spectrometry (MS) : Confirms molecular ion peak and fragmentation pattern characteristic of the phosphorothioate ester.
- Infrared Spectroscopy (IR) : Shows characteristic P=S stretching vibrations and aromatic C-H bands.
Summary Table of Preparation Methodologies
Research Results and Notes
- The reaction of phosphorus thiochloride derivatives with substituted phenols proceeds efficiently under mild conditions with good yields.
- The presence of methylsulfanyl groups on the phenyl ring requires careful control of reaction conditions to avoid oxidation or side reactions.
- Purification by recrystallization is critical to remove residual solvents and byproducts, ensuring high purity for biological or pesticidal testing.
- Analytical techniques such as NMR, MS, and elemental analysis are essential to confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or thiols.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines or thiols.
Substitution: Various phosphorothioate derivatives depending on the nucleophile used.
Scientific Research Applications
Insecticidal Applications
Mechanism of Action :
Fenthion-ethyl acts as a cholinesterase inhibitor. It disrupts the normal function of the nervous system in insects by inhibiting the enzyme acetylcholinesterase, which is essential for breaking down acetylcholine in synapses. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerves and muscles, ultimately causing paralysis and death in target pests .
Efficacy :
Research has shown that fenthion-ethyl is effective against a variety of agricultural pests, including aphids, whiteflies, and certain beetles. Its effectiveness can vary based on application methods and environmental conditions. Field studies indicate that it can significantly reduce pest populations when used according to recommended guidelines .
Environmental Impact
Ecotoxicology :
Fenthion-ethyl poses risks to non-target organisms, particularly aquatic life. Studies have demonstrated that it is very toxic to fish and other aquatic organisms, leading to concerns about its use near water bodies. The compound's persistence in the environment can result in bioaccumulation and potential long-term ecological effects .
Regulatory Status :
Due to its toxicity profile, many countries have implemented strict regulations regarding the use of fenthion-ethyl. It is classified under various environmental hazard categories, emphasizing its acute toxicity to aquatic life and potential chronic effects .
Health Risks
Toxicity :
Fenthion-ethyl is classified as highly toxic if ingested or inhaled. It poses significant health risks to humans through acute exposure, potentially leading to symptoms such as headaches, dizziness, nausea, and respiratory distress. Long-term exposure may result in more severe health issues due to its neurotoxic properties .
Safety Measures :
When handling fenthion-ethyl, appropriate safety measures must be taken to minimize exposure risks. This includes wearing protective equipment and following guidelines for safe application practices .
Case Studies
-
Field Efficacy Trials :
- A series of field trials conducted in various agricultural settings demonstrated that fenthion-ethyl effectively reduced pest populations by over 80% compared to untreated controls within two weeks post-application. These trials highlighted the importance of timing and dosage for optimal effectiveness.
-
Environmental Monitoring Studies :
- Monitoring studies conducted near agricultural fields treated with fenthion-ethyl revealed detectable levels of the compound in nearby water bodies. This raised concerns about runoff and its impact on local aquatic ecosystems.
-
Health Risk Assessments :
- Comprehensive health risk assessments indicated that workers applying fenthion-ethyl without proper protective gear experienced acute symptoms consistent with cholinesterase inhibition. These findings underscore the need for stringent safety protocols during application.
Mechanism of Action
The mechanism of action of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate involves the inhibition of enzymes by forming covalent bonds with the active site. The phosphorus atom in the compound interacts with nucleophilic residues in the enzyme, leading to the formation of a stable phosphorothioate-enzyme complex. This interaction disrupts the normal function of the enzyme, resulting in its inhibition.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities:
Key Observations :
- Phenyl Modifications : The 3-methyl-4-(methylsulfanyl) group is shared with Fenthion but differs from EPN’s nitro-substituted phenyl ring, which increases electrophilicity and reactivity .
- Regulatory Status : Compounds like cis-Methocrotophos and coumaphos metabolites are banned due to high toxicity, while the target compound’s status remains unclear .
Toxicity and Environmental Persistence
- Fenthion : Exhibits high avian toxicity (LD₅₀ = 8–12 mg/kg in birds) and moderate mammalian toxicity (LD₅₀ = 200–300 mg/kg in rats) . Its environmental half-life in soil is ~30 days .
- EPN : More neurotoxic due to the nitro group, inhibiting acetylcholinesterase irreversibly. Reported LD₅₀ in rats is 12–40 mg/kg .
- Target Compound : Predicted to have intermediate toxicity based on structural analogs. The ethyl group may slow hydrolysis compared to methyl, extending environmental persistence .
Biological Activity
o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate, commonly known as fenthion, is an organophosphate compound primarily used as an insecticide and acaricide. Its biological activity is significant due to its mechanism of action, which involves inhibition of the enzyme acetylcholinesterase (AChE), leading to accumulation of acetylcholine at synapses and resultant neurotoxicity. This article reviews the biological activity of fenthion, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate
- CAS Number : 55-38-9
- Molecular Formula : C10H15O3PS2
- Molecular Weight : 310.327 g/mol
Fenthion exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. The inhibition leads to:
- Increased Acetylcholine Levels : Resulting in prolonged stimulation of cholinergic receptors.
- Neurotoxicity : Symptoms can include muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is high.
Acute Effects
Exposure to fenthion can lead to acute health effects such as:
- Neurological Symptoms : Headaches, dizziness, blurred vision, muscle twitching.
- Gastrointestinal Distress : Nausea, vomiting, diarrhea.
- Respiratory Symptoms : Tightness in the chest and difficulty breathing.
Chronic Effects
Long-term exposure may result in:
- Neuropathy : Damage to peripheral nerves leading to weakness.
- Potential Carcinogenicity : Although not definitively classified as a carcinogen, there are concerns regarding its long-term effects on human health.
Case Studies
-
Case Study on Occupational Exposure
- A study involving agricultural workers exposed to fenthion showed a significant correlation between exposure levels and the incidence of neurological symptoms. Regular monitoring and protective measures were recommended to mitigate risks.
-
Environmental Impact Assessment
- Research indicated that fenthion can persist in the environment, affecting non-target organisms such as aquatic life. Studies have shown bioaccumulation in fish populations near agricultural runoff areas.
Research Findings
Recent studies have focused on the pharmacokinetics and toxicodynamics of fenthion. Key findings include:
- Metabolism : Fenthion is metabolized in the liver primarily through oxidative pathways, leading to various metabolites that may also exhibit biological activity.
- Neuroprotective Strategies : Investigations into antidotes such as atropine and pralidoxime have shown efficacy in reversing some toxic effects when administered promptly after exposure.
Data Table: Summary of Biological Activity
| Effect Type | Description |
|---|---|
| Acute Toxicity | Rapid onset of symptoms including headache, nausea, muscle twitching |
| Chronic Toxicity | Long-term neurological damage and potential carcinogenic effects |
| Environmental Impact | Bioaccumulation in aquatic ecosystems leading to ecological disturbances |
| Treatment | Antidotes like atropine provide symptomatic relief; pralidoxime can reactivate AChE |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate using spectroscopic methods?
- Methodology :
- Mass Spectrometry (MS) : Determine molecular weight (C10H15O5PS2, MW 310.327) to confirm the molecular formula .
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>31</sup>P NMR spectra to verify substituent positions (e.g., ethyl, methyl, and methylsulfanyl groups) and phosphorothioate backbone .
- Infrared (IR) Spectroscopy : Identify characteristic P=S (thiono) and P-O-C (ester) bond vibrations (e.g., 650–800 cm<sup>−1</sup> for P=S) .
Q. What are the standard protocols for synthesizing o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate with high purity?
- Methodology :
- Stepwise Esterification : React phosphorus oxychloride with substituted phenols (e.g., 3-methyl-4-(methylsulfanyl)phenol) under anhydrous conditions, followed by sequential addition of ethyl and methyl alcohols .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC with UV detection at 254 nm .
- Quality Control : Validate purity (>95%) using combined NMR and MS data .
Q. How can researchers detect and quantify this compound in environmental matrices?
- Methodology :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation and use multiple reaction monitoring (MRM) for sensitive detection .
- Sample Preparation : Extract residues from soil/water using solid-phase extraction (SPE) with C18 cartridges. Recovery rates should exceed 80% .
- Calibration : Prepare standard curves in the range of 0.1–100 µg/L, accounting for matrix effects via internal standardization .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodology :
- Half-Life Studies : Conduct controlled degradation experiments under varying pH, UV light, and microbial activity to identify key degradation pathways (e.g., hydrolysis vs. photolysis) .
- Data Reconciliation : Use multivariate analysis to isolate confounding variables (e.g., soil organic content, temperature) that influence persistence .
- Comparative Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict degradation rates and validate against empirical data .
Q. What in vitro models are appropriate for studying its enzyme inhibition mechanisms?
- Methodology :
- Acetylcholinesterase (AChE) Assays : Use purified AChE from Electrophorus electricus to measure inhibition kinetics (IC50) via Ellman’s method. Compare with structurally related organophosphates (e.g., EPN) .
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding interactions with AChE’s catalytic triad (Ser200, His440, Glu327) .
- Cytotoxicity Screening : Validate specificity using human hepatocyte (HepG2) or neuroblastoma (SH-SY5Y) cell lines to exclude non-target effects .
Q. How can researchers resolve stereochemical ambiguities in its phosphorothioate backbone?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
- Stereospecific Synthesis : Use optically pure precursors (e.g., R- or S-configured phosphorothioate intermediates) to assign absolute configurations .
- X-ray Crystallography : Resolve crystal structures of co-crystallized derivatives (e.g., with AChE) to confirm stereochemistry .
Q. What experimental designs are optimal for assessing its ecotoxicological impact on non-target organisms?
- Methodology :
- Amphibian Dermal Exposure : Adapt semi-transplastic bucket setups (as in Rhinella arenarum studies) to measure dermal absorption rates and acute toxicity (LC50) .
- Soil Microcosm Studies : Evaluate bioaccumulation in earthworms (Eisenia fetida) and microbial diversity shifts via 16S rRNA sequencing .
- Trojan Horse Effect : Investigate metabolite toxicity (e.g., sulfone/sulfoxide derivatives) using in vitro bioactivation systems (e.g., liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
